molecular formula C33H52N2O9 B10800829 Gsto-IN-2

Gsto-IN-2

Cat. No.: B10800829
M. Wt: 620.8 g/mol
InChI Key: GEYBDXYFLCDBPT-RHGDXGROSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of GSTO-IN-2 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions in large reactors, ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

GSTO-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of this compound, while reduction could produce a more reduced form .

Scientific Research Applications

GSTO-IN-2 has a wide range of scientific research applications:

Mechanism of Action

GSTO-IN-2 exerts its effects by inhibiting the activity of glutathione S-transferase enzymes. These enzymes are involved in the detoxification of harmful compounds by conjugating them with glutathione. By inhibiting these enzymes, this compound disrupts this detoxification process, leading to the accumulation of toxic compounds within cells. This mechanism is particularly useful in cancer research, where the inhibition of glutathione S-transferase can enhance the effectiveness of chemotherapy drugs .

Properties

Molecular Formula

C33H52N2O9

Molecular Weight

620.8 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2S)-3-carboxy-1-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H52N2O9/c1-18(4-11-28(37)38)22-7-8-23-21-6-5-19-16-20(12-14-32(19,2)24(21)13-15-33(22,23)3)44-31(43)26(17-29(39)40)35-27(36)10-9-25(34)30(41)42/h18-26H,4-17,34H2,1-3H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,21+,22-,23+,24+,25+,26+,32+,33-/m1/s1

InChI Key

GEYBDXYFLCDBPT-RHGDXGROSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)N)C)C

Origin of Product

United States

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